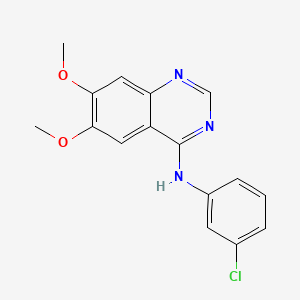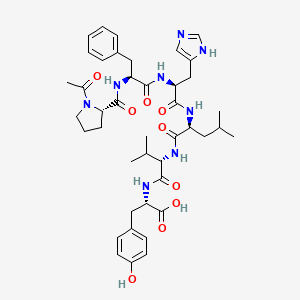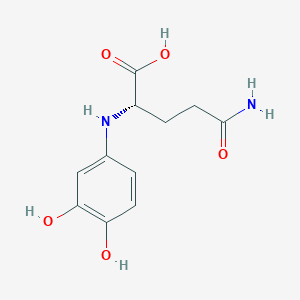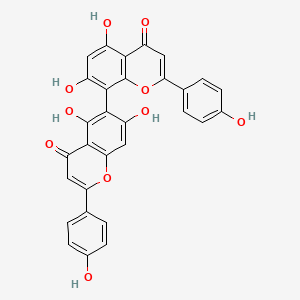
7-(2-Hydroxyethoxy)-9-oxoxanthene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AH 7725 inhibits asthma attacks.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
7-Substituted 9-oxoxanthen-2-carboxylic acids, such as 7-(2-Hydroxyethoxy)-9-oxoxanthene-2-carboxylic acid, are synthesized from hydroxylated benzophenones. These compounds have been studied for their chemical structure and synthesis methods. For instance, Graham and Lewis (1978) detailed the preparation of 7-substituted 9-oxoxanthen-2-carboxylic acids, including methods to yield various derivatives through oxidative coupling and ring closure reactions (Graham & Lewis, 1978).
Fluorescence Probes and Reactive Oxygen Species Detection
One significant application of 7-(2-Hydroxyethoxy)-9-oxoxanthene-2-carboxylic acid derivatives is in developing fluorescence probes. Setsukinai et al. (2003) synthesized novel fluorescence probes using derivatives of 7-(2-Hydroxyethoxy)-9-oxoxanthene-2-carboxylic acid. These probes selectively detect highly reactive oxygen species (hROS) and differentiate specific species, making them valuable tools in biological and chemical research (Setsukinai et al., 2003).
Solid-Phase Synthesis of Peptide Amides
In the field of peptide synthesis, derivatives of 7-(2-Hydroxyethoxy)-9-oxoxanthene-2-carboxylic acid have been utilized. Han et al. (1996) developed Xanthenylamide (XAL) handles from 2- or 3-hydroxyxanthone, a related compound, for solid-phase peptide synthesis. This methodology allows the synthesis of C-terminal peptide amides under mild conditions, highlighting its potential in synthesizing acid-sensitive peptides (Han et al., 1996).
Ion Transport through Liquid Membrane
Compounds related to 7-(2-Hydroxyethoxy)-9-oxoxanthene-2-carboxylic acid have been investigated for their potential in ion transport. Yamaguchi et al. (1988) studied the synthesis of ω-hydroxy carboxylic acids and their use as carriers for alkali metal ion transport through liquid membranes. This research opens up possibilities for the application of similar xanthenone derivatives in membrane technology and ion transport studies (Yamaguchi et al., 1988).
Eigenschaften
CAS-Nummer |
33459-28-8 |
|---|---|
Produktname |
7-(2-Hydroxyethoxy)-9-oxoxanthene-2-carboxylic acid |
Molekularformel |
C16H12O6 |
Molekulargewicht |
300.26 g/mol |
IUPAC-Name |
7-(2-hydroxyethoxy)-9-oxoxanthene-2-carboxylic acid |
InChI |
InChI=1S/C16H12O6/c17-5-6-21-10-2-4-14-12(8-10)15(18)11-7-9(16(19)20)1-3-13(11)22-14/h1-4,7-8,17H,5-6H2,(H,19,20) |
InChI-Schlüssel |
NADDLRWCPPNNBA-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)C3=C(O2)C=CC(=C3)OCCO |
Kanonische SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)C3=C(O2)C=CC(=C3)OCCO |
Aussehen |
Solid powder |
Andere CAS-Nummern |
33459-28-8 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
7-(2-hydroxyethoxy)-9-oxoxanthene-2-carboxylic acid AH 7725 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![ethyl (E,4S)-4-[[(2S)-2-[3-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-2-oxopyridin-1-yl]pent-4-ynoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate](/img/structure/B1666633.png)

![6-[(4-indol-1-ylsulfonyl-N-prop-2-ynylanilino)methyl]-2-methyl-1H-quinazolin-4-one](/img/structure/B1666635.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-3-(1H-imidazol-2-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid](/img/structure/B1666636.png)





![(Z)-7-[(1R,2R,5S)-2-morpholin-4-yl-3-oxo-5-[(4-phenylphenyl)methoxy]cyclopentyl]hept-4-enoic acid](/img/structure/B1666646.png)